molecular formula C17H13F3N4O4S2 B2638625 N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide CAS No. 851861-66-0

N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide

Cat. No. B2638625
CAS RN: 851861-66-0
M. Wt: 458.43
InChI Key: QPOONJFSIROYOH-UHFFFAOYSA-N
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Description

“N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide” is a chemical compound with the linear formula C24H26F6N2O4S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula: C24H26F6N2O4S2 . This indicates that it contains 24 carbon atoms, 26 hydrogen atoms, 6 fluorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 584.604 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current resources.

Scientific Research Applications

Crystal Structure and Biological Studies

The compound's derivatives, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been synthesized and characterized through spectral studies and X-ray diffraction. These derivatives demonstrate significant antibacterial and antioxidant activities, as observed in their in vitro biological activities against Staphylococcus aureus, suggesting potential for medical applications in treating bacterial infections and oxidative stress-related conditions (Karanth et al., 2019).

Antioxidant Activity of Related Compounds

Similar compounds have been synthesized and evaluated for their antioxidant activity, indicating potential use in mitigating oxidative stress and related disorders. This suggests a broader application in research for compounds that can contribute to managing oxidative damage in biological systems (George et al., 2010).

Antibacterial Potential and Molecular Docking

N-substituted derivatives of similar compounds exhibit potent antibacterial activity and moderate inhibitory potential against α-chymotrypsin enzyme. This highlights their potential application in developing new antibacterial agents and understanding enzyme inhibition mechanisms (Siddiqui et al., 2014).

Synthesis for Aniline Sensing

Certain derivatives of the compound have been explored for their application in aniline sensing, demonstrating the compound’s utility in chemical sensing and environmental monitoring. This research opens avenues for developing sensitive materials for detecting specific chemicals (Naik et al., 2018).

Corrosion Inhibition Properties

Research has also focused on the compound's derivatives for corrosion inhibition in industrial applications, particularly for mild steel in acidic environments. This highlights its potential use in materials science and engineering to enhance the durability of metals (Ammal et al., 2018).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O4S2/c18-17(19,20)28-11-5-3-10(4-6-11)22-13(25)9-30-16-24-23-14(27-16)8-21-15(26)12-2-1-7-29-12/h1-7H,8-9H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOONJFSIROYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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